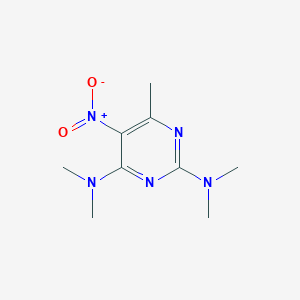
6,N2,N2,N4,N4-Pentamethyl-5-nitro-pyrimidine-2,4-diyldiamine
Description
6,N2,N2,N4,N4-Pentamethyl-5-nitro-pyrimidine-2,4-diyldiamine is a chemical compound with the molecular formula C9H15N5O2 It is characterized by the presence of multiple methyl groups and a nitro group attached to a pyrimidine ring
Properties
Molecular Formula |
C9H15N5O2 |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
2-N,2-N,4-N,4-N,6-pentamethyl-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C9H15N5O2/c1-6-7(14(15)16)8(12(2)3)11-9(10-6)13(4)5/h1-5H3 |
InChI Key |
GCMWKJFLMFTCIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)N(C)C)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,N2,N2,N4,N4-Pentamethyl-5-nitro-pyrimidine-2,4-diyldiamine typically involves the nitration of a pyrimidine derivative followed by methylationSpecific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques is essential to achieve the desired purity levels required for various applications .
Chemical Reactions Analysis
Types of Reactions
6,N2,N2,N4,N4-Pentamethyl-5-nitro-pyrimidine-2,4-diyldiamine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used to substitute the methyl groups.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen atoms.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
6,N2,N2,N4,N4-Pentamethyl-5-nitro-pyrimidine-2,4-diyldiamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 6,N2,N2,N4,N4-Pentamethyl-5-nitro-pyrimidine-2,4-diyldiamine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methyl groups can influence the compound’s lipophilicity and binding affinity to various receptors. Detailed studies on its molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’,6-Pentamethyl-5-nitro-2,4-pyrimidinediamine
- 2,4-Pyrimidinediamine, N2,N2,N4,N4,6-pentamethyl-5-nitro-
Uniqueness
6,N2,N2,N4,N4-Pentamethyl-5-nitro-pyrimidine-2,4-diyldiamine is unique due to its specific arrangement of methyl and nitro groups on the pyrimidine ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


